Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The linear formula for this compound is C2H5O2CC4H6NH2·HCl . The InChI code is 1S/C9H17NO2.ClH/c1-2-12-8(11)9(6-7-10)4-3-5-9;/h2-7,10H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.7 and a density of 1.279 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Photocycloaddition and Synthesis of γ-Amino Acids
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride plays a crucial role in the synthesis of cyclobutane γ-amino acids. Researchers have developed efficient strategies for preparing enantiomerically pure stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, utilizing photochemical [2+2] cycloaddition reactions involving this compound (André, Vidal, Ollivier, Robin, & Aitken, 2011).
Development of Novel BNCT Agents
Another significant application is in the development of potential Boron Neutron Capture Therapy (BNCT) agents. For instance, the synthesis of an unnatural amino acid incorporating a boronated cyclobutanone structure was achieved using a cycloaddition reaction with this compound (Srivastava, Singhaus, & Kabalka, 1997).
Efficient Synthesis Methods
The compound is also integral in developing efficient synthesis methods for differentially protected 1-aminocyclobutane carboxylic acid. This synthesis has proven useful in yielding high-quality intermediates for further chemical processes (Kim & Wood, 2004).
Bioconjugation Studies
Furthermore, this compound finds application in bioconjugation studies. For example, its use in understanding the mechanism of amide formation by carbodiimide in aqueous media has been documented, providing insights into bioconjugation processes in biological and chemical research (Nakajima & Ikada, 1995).
Safety and Hazards
The compound is classified as a combustible, corrosive hazardous material . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(6-9)4-3-5-8;/h2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEGAENNEGTOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269021-92-2 | |
Record name | ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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